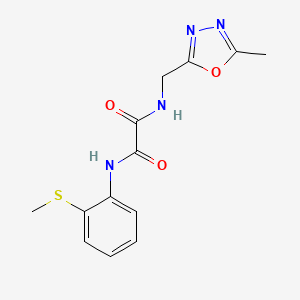

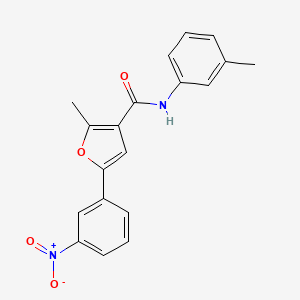

2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan derivatives often involves multi-step chemical reactions that start from simpler furan compounds or through the functionalization of existing furan structures. For example, the synthesis of various furan-carboxamide derivatives has been achieved through reactions involving furan-2-carbonyl chloride with different amines or through the coupling of furan compounds with carboxylic acids or their derivatives under specific conditions (Devi et al., 2010) (El’chaninov & Aleksandrov, 2017).

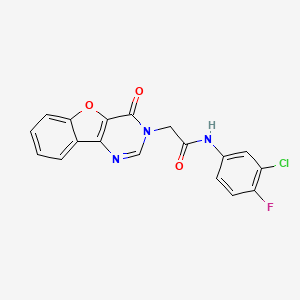

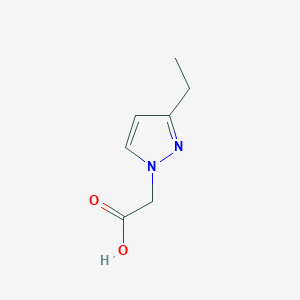

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography or NMR spectroscopy, provides insights into the arrangement of atoms within a compound and its electronic structure. For instance, studies on similar furan derivatives have detailed the arrangement of furan rings and their substitution patterns, offering insights into the structural features that influence the compound's reactivity and stability (Moreno-Fuquen et al., 2013).

Chemical Reactions and Properties

Furan derivatives participate in various chemical reactions, including nucleophilic substitution, addition reactions, and cycloadditions, which modify their chemical structures and potentially their biological activities. For example, the reactivity of furan derivatives towards electrophilic substitution and their ability to undergo condensation reactions have been explored, highlighting the versatility of furan compounds in synthetic chemistry (Chadwick et al., 1973).

Scientific Research Applications

Antimicrobial and Antioxidant Activity

Research has explored the antimicrobial and antioxidant activities of related furan-carboxamide compounds. For instance, derivatives of N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides have shown promising results in these areas (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Inhibition of Influenza A Virus

Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. Studies demonstrate that specific substitutions on the furan-carboxamide structure significantly influence anti-influenza activity (Yongshi et al., 2017).

Antibacterial Properties

A series of compounds structurally similar to 2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide, like N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides, have been synthesized for evaluating their antibacterial properties against various bacteria, showing effectiveness comparable to established drugs (Hassan et al., 2020).

Anti-Bacterial Activities Against Drug-Resistant Bacteria

Furan-2-carboxamides and their analogues have shown significant anti-bacterial activities against clinically isolated drug-resistant bacteria. This includes effectiveness against difficult-to-treat bacteria like A. baumannii, K. pneumoniae, and MRSA (Siddiqa et al., 2022).

Anti-Leishmanial Activity

Nitroaromatic carboxylic acids and semicarbazones, similar in structure to 2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide, have been studied for their potential as anti-leishmanicidal drugs. Their ability to inhibit the growth of Leishmania infantum suggests potential veterinary applications (Dias et al., 2015).

properties

IUPAC Name |

2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-12-5-3-7-15(9-12)20-19(22)17-11-18(25-13(17)2)14-6-4-8-16(10-14)21(23)24/h3-11H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXOTCMLMMASPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(OC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)